molecular formula C6H17N2O12P4Sm B053744 153Sm-Edtmp CAS No. 122575-21-7

153Sm-Edtmp

Cat. No. B053744
CAS RN: 122575-21-7
M. Wt: 586.02 g/mol
InChI Key: JSTADIGKFYFAIY-GJNDDOAHSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

153Sm-Edtmp is a radiopharmaceutical agent used in nuclear medicine for the treatment of bone metastases. It is a complex of samarium-153 (153Sm) with ethylenediaminetetramethylene phosphonic acid (Edtmp). The compound has a high affinity for hydroxyapatite, which is a major component of bone tissue. This feature makes 153Sm-Edtmp an effective treatment option for patients with bone metastases.

Mechanism Of Action

The mechanism of action of 153Sm-Edtmp-Edtmp involves the selective uptake of the compound by bone tissue. The high affinity of 153Sm-Edtmp-Edtmp for hydroxyapatite allows it to accumulate in areas of increased bone turnover such as bone metastases. The emission of beta particles from 153Sm-Edtmp-Edtmp results in the destruction of cancer cells in the bone tissue.
Biochemical and Physiological Effects:
153Sm-Edtmp-Edtmp has been shown to have minimal systemic toxicity and is well tolerated by patients. The compound is rapidly cleared from the bloodstream and excreted through the kidneys. The biodistribution of 153Sm-Edtmp-Edtmp is primarily limited to bone tissue, which reduces the risk of off-target effects.

Advantages And Limitations For Lab Experiments

The advantages of using 153Sm-Edtmp-Edtmp in lab experiments include its high radiochemical purity, selective uptake by bone tissue, and minimal systemic toxicity. The compound can be easily synthesized and purified using standard techniques. The limitations of using 153Sm-Edtmp-Edtmp in lab experiments include its short half-life, which requires timely administration, and the limited availability of the compound.

Future Directions

For the use of 153Sm-Edtmp-Edtmp-Edtmp in nuclear medicine include the development of new radiopharmaceutical agents with improved efficacy and reduced toxicity. The use of 153Sm-Edtmp-Edtmp-Edtmp in combination with other treatment modalities such as chemotherapy and immunotherapy is also an area of active research. The development of new imaging techniques to monitor the biodistribution of 153Sm-Edtmp-Edtmp-Edtmp in vivo is another area of future research.

Synthesis Methods

The synthesis of 153Sm-Edtmp-Edtmp involves the reaction of 153Sm-EdtmpCl3 with Edtmp in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 153Sm-Edtmp-Edtmp with a high radiochemical purity. The compound can be purified using various chromatographic techniques to remove any impurities.

Scientific Research Applications

153Sm-Edtmp-Edtmp has been extensively studied for its therapeutic efficacy in the treatment of bone metastases. The compound has been shown to be effective in reducing pain and improving the quality of life in patients with bone metastases. Several clinical trials have demonstrated the safety and efficacy of 153Sm-Edtmp-Edtmp in the treatment of bone metastases.

properties

CAS RN

122575-21-7

Product Name

153Sm-Edtmp

Molecular Formula

C6H17N2O12P4Sm

Molecular Weight

586.02 g/mol

IUPAC Name

hydron;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3

InChI Key

JSTADIGKFYFAIY-GJNDDOAHSA-K

Isomeric SMILES

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[153Sm+3]

SMILES

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]

synonyms

153Sm-EDTMP
Quadramet
samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21)
samarium (153Sm) lexidronam
samarium ethylenediaminetetramethylenephosphonate
samarium Sm-153 lexidronam
samarium-153 lexidronam
samarium-153-EDTMP
Sm-EDTMP

Origin of Product

United States

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